Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 61098-37-1) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, a methyl group at position 5, and an ethyl carboxylate ester at position 2. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is prepared by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol . Chlorination steps (e.g., using POCl₃ or SOCl₂) are commonly employed to introduce chlorine substituents .
Properties
IUPAC Name |
ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-9-12-6(2)4-8(11)14(9)13-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDYBSMSRLJIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 7
Phosphorus oxychloride (POCl₃) remains the reagent of choice for introducing chlorine at position 7. In a representative procedure, 1 (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) reacts with POCl₃ at 110°C for 6 hours, yielding 2 with 92% purity. Alternative chlorinating agents like PCl₅ show reduced selectivity, often resulting in over-chlorination at position 5.
Esterification at Position 2
The ethyl ester group is introduced via nucleophilic substitution or direct esterification. Patent CN103896951A describes reacting 3,3-dialkoxypropionate with formate under alkaline conditions to generate an intermediate, which cyclizes with 3-methyl-5-aminopyrazole in acidic media. This method achieves 79% yield for the ester precursor, though subsequent hydrolysis is required for carboxylic acid derivatives.
Functional Group Interconversion and Optimization
Reductive Amination and Protecting Group Strategies
For compounds requiring amine substituents, reductive amination of aldehyde 22 (derived from oxidation of alcohol 21 ) with secondary amines achieves yields of 66–74%. The benzyloxy group in intermediate 20 serves as a transient protecting group, removed via hydrogenolysis (H₂/Pd-C, 66% yield).
Comparative Analysis of Synthetic Routes
Table 1. Key Preparative Methods for Ethyl 7-Chloro-5-Methylpyrazolo[1,5-a]Pyrimidine-2-Carboxylate
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyrimidine ring.
Reaction with Amines
-
Conditions : Hydrazine hydrate in ethanol at room temperature .
-
Outcome : Substitution yields hydrazine derivatives (e.g., 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) .
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | 7-Hydrazinyl derivative | EtOH, RT | 92% | |
| Morpholine | 7-Morpholino-5-methylpyrazolo[1,5-a]pyrimidine | K₂CO₃, RT | 94% |
Microwave-Assisted Reactions
Microwave irradiation enhances regioselectivity. For example, reactions with cinnamoyl derivatives under microwave conditions (120°C, 20 min) yield 7-arylpyrazolo[1,5-a]pyrimidines selectively .
Hydrolysis of the Ester Group
The ethyl ester at position 2 can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Acidic Hydrolysis
-
Outcome : Ethyl ester → carboxylic acid.
Basic Hydrolysis
-
Conditions : NaOH in aqueous ethanol.
-
Outcome : Ester → sodium carboxylate.
Functionalization via Cross-Coupling Reactions
The chloro group enables Pd-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
-
Outcome : 7-Aryl derivatives (e.g., 7-phenylpyrazolo[1,5-a]pyrimidine).
| Arylboronic Acid | Product | Yield | Reference |
|---|---|---|---|
| Phenyl | 7-Phenyl derivative | 85% | |
| 4-Methoxyphenyl | 7-(4-Methoxyphenyl) | 78% |
Oxidation of Methyl Group
Reduction of Ester
-
Reagent : LiAlH₄ in THF.
-
Outcome : Ester → primary alcohol.
Biotransformation
Resistance studies indicate potential hydroxylation by FAD-dependent enzymes (e.g., Rv1751 in Mycobacterium tuberculosis) .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been synthesized and evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in human cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antibacterial and antifungal properties. This compound showed effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
1.3 Inhibition of Enzymatic Activity
Another important application is the inhibition of specific enzymes involved in disease pathways. Studies have shown that this compound can act as an inhibitor of certain kinases, which are critical in cancer progression and other diseases. This inhibition can lead to the development of targeted therapies aimed at specific molecular targets in cancer treatment .
Agrochemical Applications
2.1 Herbicidal Activity
In agrochemistry, this compound has been studied for its herbicidal properties. The compound's structure allows it to interfere with plant growth processes, making it a potential candidate for developing new herbicides that are effective against resistant weed species. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .
Material Science
3.1 Synthesis of Functional Polymers
This compound can be utilized as a building block in the synthesis of functional polymers. Its reactive carboxylate group allows for the incorporation into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composite materials .
Case Study 1: Anticancer Efficacy Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Herbicidal Application
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively controlled resistant weed species while maintaining crop health.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of specific enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a systematic comparison of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity: Chlorine vs. In contrast, fluorinated analogs (e.g., difluoromethyl in ) exhibit higher metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius . Methyl vs. Aryl Groups: The 5-methyl group in the target compound may confer steric hindrance, whereas aryl substituents (e.g., 4-methoxyphenyl in ) enhance π-π stacking interactions with hydrophobic protein pockets .
Synthesis Complexity :
- Derivatives with saturated cores (e.g., tetrahydropyrimidines ) require additional reduction steps, increasing synthetic complexity compared to the fully aromatic target compound.
- Fluorinated analogs often involve specialized reagents (e.g., trifluoroethylating agents), whereas chlorination is more straightforward using POCl₃ or SOCl₂ .
Physicochemical Properties :
- Solubility : The target compound’s lower molecular weight (225.63 g/mol) compared to dichloro (260.07 g/mol) or aryl-substituted analogs (295–343 g/mol) may improve aqueous solubility.
- Crystal Packing : Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms hydrogen-bonded dimers and π-π interactions in its crystal lattice, influencing its solid-state stability . Similar analysis for the target compound is lacking but hypothesized to follow trends based on substituent polarity.
Biological Activity :
- Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) at position 7 show enhanced kinase inhibition due to increased electrophilicity .
- The 5-methyl group in the target compound may reduce steric clash in binding pockets compared to bulkier substituents (e.g., pentafluoroethyl in ).
Biological Activity
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 115735-34-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential and relevant research findings.
Pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities primarily through their interaction with various enzymes and receptors. This compound has been reported to possess:
- Inhibitory Activity : It acts as an inhibitor for several protein kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases .
- Anticancer Potential : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death .
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.4 | Inhibition of proliferation |
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival .
Enzymatic Inhibition
This compound has been shown to inhibit several key enzymes:
- Cyclin-dependent Kinases (CDKs) : This inhibition is linked to its ability to disrupt cell cycle progression.
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR could lead to reduced nucleotide synthesis, impacting rapidly dividing cells like those in tumors .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study also reported minimal toxicity at therapeutic doses, suggesting a favorable safety profile .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has good oral bioavailability and favorable absorption characteristics. Its half-life was determined to be approximately 6 hours, allowing for effective dosing schedules in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how do reaction conditions influence isomer formation?
- Methodological Answer : The compound is typically synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux conditions in ethanol . Key variables include:
-
Temperature : Reflux (70–80°C) ensures cyclization but may lead to isomeric byproducts (e.g., ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate) due to regioselectivity challenges.
-
Purification : Column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) and recrystallization (cyclohexane/CH₂Cl₂) are critical for isolating the desired isomer .
-
Data Contradiction : reports a dihedral angle of 1.31° between fused rings, while similar compounds in show variations in planarity due to substituent effects.
Reaction Optimization Parameters Solvent: Ethanol Temperature: 70–80°C (reflux) Yield: ~60–70% after purification Isomer Separation: Silica gel chromatography
Q. How can researchers characterize the crystal structure of this compound, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is standard for structural elucidation . Key findings:
-
Hydrogen Bonding : Inversion dimers form via C12–H12···O1 interactions (distance: ~2.5 Å), contributing to 3D networks .
-
π–π Stacking : Centroid distances of 3.426 Å between aromatic rings enhance stability .
-
Planarity : Pyrazole and pyrimidine rings exhibit near-planarity (max deviation: 0.004 Å), critical for electronic properties .
Key Crystallographic Data Space Group: P-1 Dihedral Angle (Fused Rings): 1.31° Hydrogen Bond Distance: 2.50–2.60 Å π–π Distance: 3.426 Å
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Functionalization at the C-5 or C-7 positions requires precise control:
-
Chlorination : Use POCl₃ in 1,4-dioxane with triethylamine as a base (3 h reflux) to introduce the chloro group at C-7 . Competing hydroxylation is minimized by anhydrous conditions.
-
Buchwald–Hartwig Coupling : Microwave-assisted Pd catalysis enables aryl/heteroaryl substitutions (e.g., benzimidazole coupling) with yields up to 93% .
-
Reduction/Oxidation : Sodium borohydride reduces esters to alcohols (99% yield), while Dess–Martin periodinane oxidizes to aldehydes (46% yield) without disrupting fused-ring aromaticity .
Functionalization Yields Chlorination: ~80% Buchwald–Hartwig Coupling: 34–93% Ester Reduction: 99%
Q. How do substituents at C-2 and C-5 influence biological activity, and what computational models predict binding affinity?
- Methodological Answer :
-
COX-2/CRF1 Binding : The ethyl carboxylate group at C-2 enhances hydrogen bonding with receptor sites, while chloro/methyl groups at C-5/C-7 modulate lipophilicity .
-
SAR Studies : Replace the ethyl group with trifluoromethyl () to improve metabolic stability.
-
Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) correlate dihedral angles (1.27–1.31°) with ligand-receptor conformational flexibility .
Key SAR Findings Trifluoromethyl Substitution: ↑ Metabolic Stability Chloro Group: ↑ Electrophilicity Methyl Group: ↓ Steric Hindrance
Q. What analytical techniques resolve contradictions in reported NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Assigns ambiguous signals (e.g., C-7 methyl vs. C-5 chloro) by correlating [1]H-[13]C couplings .
- High-Resolution MS : Confirms molecular formulas (e.g., C₉H₈N₃O₂Cl, m/z 225.63) and detects isotopic patterns for chlorine .
- Contradiction Analysis : Discrepancies in melting points (e.g., 221–223°C in vs. 266–268°C for analogs) arise from polymorphic forms, resolved via DSC .
Data Contradictions and Resolutions
- Synthetic Yields : reports unoptimized yields (34–93%) for Buchwald–Hartwig reactions vs. 70% in . Resolution: Optimize ligand-to-Pd ratios and microwave power .
- Biological Activity : Pyrazolo[1,5-a]pyrimidines in show COX-2 inhibition, while highlights kinase targets. Use phenotypic screening to clarify primary targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
